

"Spray drying methods for preparing SNAC solid dispersions"

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Compound of Interest

Compound Name: Sodium N-(8-(2-hydroxybenzoyl)amino)caprylate

CAS No.: 203787-91-1

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Application Notes & Protocols

Topic: Advanced Spray Drying Methods for the Preparation of Salcaprozate Sodium (SNAC) Solid Dispersions

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation of amorphous solid dispersions (ASDs) containing Salcaprozate Sodium (SNAC) using the spray drying technique. Salcaprozate Sodium is a leading oral permeation enhancer, and its formulation into an ASD with an active pharmaceutical ingredient (API) can significantly improve the bioavailability of poorly soluble or permeable drugs.[1][2][3] This guide elucidates the fundamental principles of SNAC's mechanism, the theory behind amorphous solid dispersions, and the operational dynamics of spray drying. It offers detailed, step-by-step protocols for formulation development, process optimization, and comprehensive physicochemical characterization of the resulting spray-dried dispersion (SDD). The causality behind experimental choices is explained, and field-proven insights are integrated to ensure the development of a robust and effective formulation.

Part 1: Scientific Principles & Foundational Concepts

The Role and Mechanism of Salcaprozate Sodium (SNAC)

Salcaprozate Sodium, or Sodium N-[8-(2-hydroxybenzoyl)amino] caprylate, is a revolutionary oral absorption enhancer.^{[4][5]} It is the first such molecule to be incorporated into an FDA-approved oral peptide therapeutic, enabling the development of oral semaglutide.^{[2][4]} Its primary function is to overcome the significant barriers to oral drug absorption, particularly for macromolecules and poorly permeable compounds.^{[2][3]} SNAC's mechanism is multifaceted and localized to the gastrointestinal (GI) tract, primarily the stomach.^{[6][7]}

- **Localized pH Buffering:** Upon administration, SNAC creates a localized microenvironment at the formulation-mucosa interface, raising the pH. This action protects pH-sensitive APIs, like peptides, from degradation by gastric enzymes such as pepsin, which is largely inactive at a pH above 5.^{[4][6][8]}
- **Enhanced Transcellular Permeation:** SNAC transiently and reversibly increases the fluidity of the lipid bilayer of gastric epithelial cells.^{[4][6]} This fluidization creates temporary pathways that allow the co-formulated API to pass through the cells (transcellular transport) and into systemic circulation.^{[3][4][6]}
- **Non-Covalent Complexation:** SNAC can form weak, non-covalent complexes with the API, increasing the API's lipophilicity and facilitating its diffusion across the cell membrane.^{[3][8]}

Importantly, SNAC's action is transient and does not disrupt tight junctions, positioning it as a safe and effective permeation enhancer.^{[4][6]} It has received "Generally Regarded as Safe" (GRAS) status from the U.S. FDA.^{[2][6]}

Fundamentals of Amorphous Solid Dispersions (ASDs)

Many new chemical entities exhibit poor aqueous solubility, which is a major hurdle for oral bioavailability.^{[9][10][11]} ASDs are a proven formulation strategy to overcome this challenge.^{[1][12][13]}

An ASD consists of an amorphous form of a drug molecularly dispersed within a carrier matrix, typically a hydrophilic polymer.^{[14][15]} The core principle is that the amorphous state of a drug has higher free energy than its stable crystalline state.^{[9][16]} This higher energy state means

less energy is required to break the solid-state lattice during dissolution, leading to significantly enhanced solubility and dissolution rates.[9][16]

The polymer carrier serves two critical functions:

- **Stabilization:** It prevents the high-energy amorphous drug from converting back to its low-energy crystalline form by sterically hindering molecular mobility and through specific interactions (e.g., hydrogen bonding).[15][17]
- **Performance:** Upon administration, the hydrophilic polymer dissolves, releasing the drug in a supersaturated state, which creates a high concentration gradient that drives absorption.[13]

Principles of Spray Drying for ASD Preparation

Spray drying is a continuous, single-step process that transforms a liquid feed into a dry powder.[12][18] It is exceptionally well-suited for producing ASDs because the extremely rapid solvent evaporation kinetically traps the drug and polymer in a disordered, amorphous state.[9][12][19]

The process involves four key stages:

- **Solution Preparation:** The API, SNAC, and a carrier polymer are dissolved in a common volatile solvent or solvent system.
- **Atomization:** The liquid feed is dispersed into fine droplets by a nozzle, dramatically increasing the surface area for evaporation.[11]
- **Drying:** The droplets are introduced into a stream of hot drying gas (typically nitrogen for organic solvents), causing rapid solvent evaporation within seconds.[11][12]
- **Particle Collection:** The resulting dry solid particles are separated from the gas stream, usually by a cyclone separator.[18]

This rapid solidification process is critical for preventing phase separation of the drug and carrier, ensuring the formation of a stable, homogeneous amorphous dispersion.[12]

Part 2: Formulation Development & Process

Optimization

Materials & Equipment

Materials:

- Active Pharmaceutical Ingredient (API)
- Salcaprozate Sodium (SNAC)
- Amorphous Polymer Carrier (e.g., Povidone [PVP K30], Copovidone [Kollidon® VA 64], Hypromellose [HPMC], Soluplus®)
- Organic Solvents (e.g., Methanol, Ethanol, Acetone, Dichloromethane)[1]
- Purified Water

Equipment:

- Benchtop or Pilot-Scale Spray Dryer (e.g., Büchi, GEA Niro)
- Analytical Balance
- Magnetic Stirrer / Overhead Mixer
- Peristaltic Pump
- Glassware (beakers, volumetric flasks)
- Characterization Instruments (see Part 4)

Pre-Formulation: Solvent & Polymer Screening

The success of a spray-dried ASD hinges on the careful selection of the solvent system and polymer carrier.

Solvent Selection: The ideal solvent system must dissolve the API, SNAC, and the polymer to form a true solution. The choice of solvent impacts solution viscosity and volatility, which in turn

affects the atomization process and drying efficiency.[19]

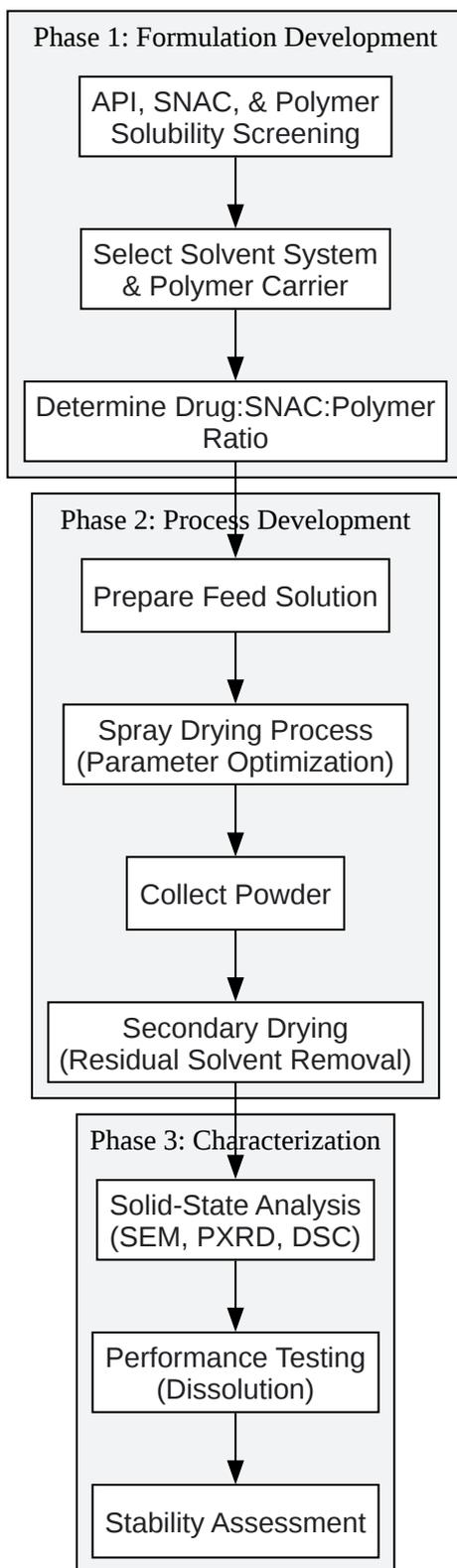
- Rationale: Low-boiling-point solvents are generally preferred as they evaporate quickly at lower temperatures, which is ideal for heat-sensitive compounds and for ensuring the rapid solidification needed for amorphization.[10] A lower viscosity solution is easier to pump and atomize into fine droplets.[12]
- Screening Protocol:
 - Assess the solubility of the API, SNAC, and candidate polymers individually in a range of pharmaceutically acceptable solvents.
 - Prepare ternary phase diagrams to identify solvent systems that can dissolve all three components at the target concentrations.
 - Select a solvent or solvent blend that provides complete dissolution and has a low boiling point and results in a low-viscosity feed solution.

Polymer Selection: The polymer must be miscible with the API and SNAC to form a stable single-phase amorphous system.[13]

- Rationale: Strong drug-polymer interactions, such as hydrogen bonding, are crucial for inhibiting recrystallization during storage and upon dissolution. The polymer's properties (e.g., glass transition temperature (T_g), hydrophilicity) will dictate the stability and release characteristics of the final product.
- Screening Protocol:
 - Select a panel of common pharmaceutical polymers (e.g., PVP, HPMC, Copovidone).
 - Prepare physical mixtures or solvent-cast films of the API, SNAC, and each polymer at various ratios.
 - Analyze the samples using Differential Scanning Calorimetry (DSC) to assess miscibility (e.g., observing a single T_g) and predict physical stability.

Overall Experimental Workflow

The following diagram outlines the comprehensive workflow for developing and characterizing a SNAC-based solid dispersion.



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Caption: Workflow for SNAC Solid Dispersion Development.

Part 3: Detailed Experimental Protocol

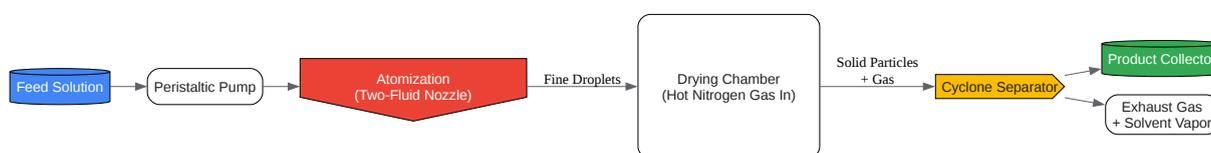
Step 1: Feed Solution Preparation

This protocol assumes a target batch size of 10 g of solid dispersion with a 20% API, 30% SNAC, and 50% Copovidone ratio. The total solids concentration in the feed solution is targeted at 5% w/v.

- Calculate Masses:
 - API: $10\text{ g} * 20\% = 2.0\text{ g}$
 - SNAC: $10\text{ g} * 30\% = 3.0\text{ g}$
 - Copovidone: $10\text{ g} * 50\% = 5.0\text{ g}$
 - Total Solids: 10.0 g
- Calculate Solvent Volume:
 - Volume = Total Solids / Concentration = $10\text{ g} / 0.05\text{ g/mL} = 200\text{ mL}$
- Dissolution:
 - Add 200 mL of the selected solvent (e.g., 90:10 Methanol:Water) to a 250 mL beaker with a magnetic stir bar.
 - While stirring, slowly add the 5.0 g of Copovidone and stir until fully dissolved. Causality: Polymers often take the longest to dissolve; adding them first prevents aggregation.
 - Sequentially add the 2.0 g of API and 3.0 g of SNAC to the polymer solution.
 - Continue stirring until a clear, homogenous solution is obtained. Visually inspect for any undissolved particulates.

Step 2: Spray Drying Process

The following diagram illustrates the core stages within the spray dryer.



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Caption: Key Stages of the Spray Drying Process.

- System Setup:
 - Assemble the spray dryer according to the manufacturer's instructions. Ensure the system is clean and dry.
 - For organic solvents, operate in a closed-loop configuration with an inert gas like nitrogen to prevent explosive mixtures.[1][20]
 - Set the initial process parameters as outlined in Table 1.
- System Equilibration:
 - Start the aspirator/blower and the heater. Allow the system to run with pure solvent for 10-15 minutes to reach a stable inlet temperature and equilibrate the system.
- Atomization and Drying:
 - Begin pumping the feed solution prepared in Step 3.1 into the nozzle at the set feed rate.
 - Monitor the inlet and outlet temperatures closely. The outlet temperature is a critical indicator of the drying process efficiency.[21][22]

- Continue the process until the entire feed solution has been sprayed.
- Powder Collection:
 - After spraying is complete, continue running the drying gas for a few minutes to purge the system and ensure all powder is collected in the cyclone.
 - Carefully dismantle the product collector and transfer the fine, dry powder to a labeled, airtight container.

Critical Process Parameters (CPPs)

Optimizing CPPs is essential for controlling the final product's critical quality attributes (CQAs), such as particle size, morphology, residual solvent, and physical state.[\[19\]](#)[\[22\]](#)

Parameter	Typical Range	Influence on Product Attributes & Rationale
Inlet Temperature	80 - 150 °C	Primary driver of solvent evaporation. ^[21] Higher temperatures increase drying efficiency but must be kept below the degradation temperature of the API, SNAC, and polymer. It significantly impacts residual solvent levels and particle morphology.
Feed Rate	2 - 10 mL/min	Impacts the thermal load on the system. A higher feed rate can lower the outlet temperature. ^[21] It must be balanced with the inlet temperature and gas flow rate to ensure complete droplet drying.
Atomizing Gas Flow Rate / Pressure	400 - 800 L/hr	Controls droplet size. ^[22] Higher gas flow/pressure results in smaller droplets, leading to smaller final particles and faster evaporation. This can influence powder flowability and dissolution rate.
Drying Gas Flow Rate (Aspirator)	25 - 40 m ³ /hr	Determines the residence time of particles in the drying chamber. It provides the heat for evaporation and carries away the solvent vapor. Must be sufficient to prevent particle deposition on the chamber walls.

Outlet Temperature

40 - 70 °C

An indicator of drying completion, not an independent variable.[21] It is a function of all other parameters. Keeping it above the solvent's boiling point but below the polymer's Tg is a common heuristic for ensuring an amorphous product with low residual solvent.

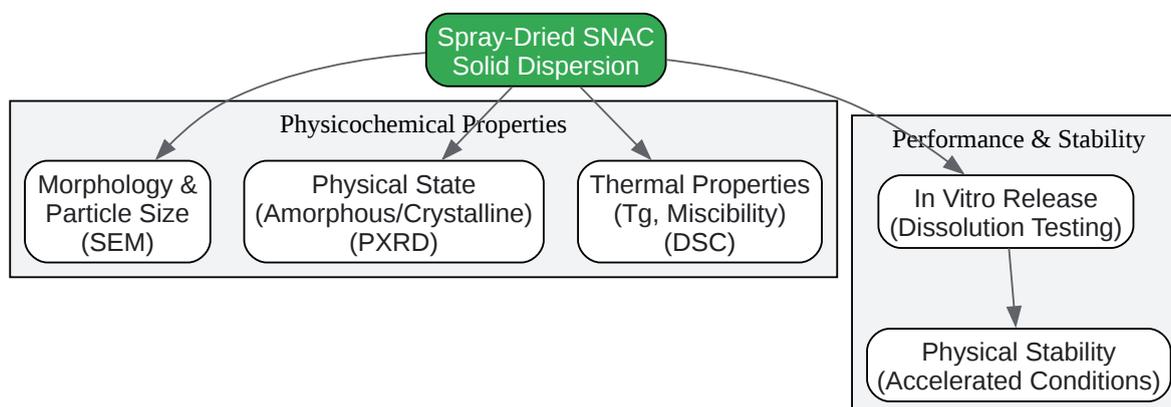
Step 3: Post-Processing (Secondary Drying)

Even after spray drying, the powder may contain residual solvent. A secondary drying step is often necessary to reduce solvent levels to within ICH guidelines.

- Transfer the collected powder into a vacuum oven.
- Spread the powder thinly on a tray to maximize surface area.
- Dry at a moderate temperature (e.g., 40 °C) under vacuum for 12-24 hours or until a constant weight is achieved. Rationale: Using a moderate temperature below the polymer's Tg prevents particle sintering and potential crystallization.

Part 4: Characterization of SNAC Solid Dispersions

Comprehensive characterization is required to confirm the successful formation of an amorphous solid dispersion and to assess its performance.



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Caption: Characterization Workflow for the SDD.

Scanning Electron Microscopy (SEM)

- Purpose: To visualize the particle morphology, size, and surface characteristics.
- Methodology:
 - Mount a small amount of the SDD powder onto an aluminum stub using double-sided carbon tape.
 - Sputter-coat the sample with a conductive material (e.g., gold-palladium).
 - Image the sample in the SEM at various magnifications.
- Expected Result: Spray-dried particles are typically spherical and may have a collapsed or "raisin-like" morphology depending on the drying parameters.[20] A uniform particle size distribution is generally desirable.

Powder X-Ray Diffraction (PXRD)

- Purpose: To determine the physical state (crystalline or amorphous) of the API within the dispersion.[23]
- Methodology:
 - Pack the SDD powder into a sample holder.
 - Scan the sample over a 2θ range (e.g., 5° to 40°) using a diffractometer.
 - Analyze the resulting diffractogram.
- Expected Result: A crystalline material will produce sharp, distinct Bragg peaks. A successful amorphous dispersion will show a broad, diffuse "halo" pattern, indicating the absence of long-range molecular order.[20][24]

Differential Scanning Calorimetry (DSC)

- Purpose: To assess the thermal properties of the dispersion, confirm amorphicity, and determine the glass transition temperature (T_g).[25]
- Methodology:
 - Accurately weigh 3-5 mg of the SDD powder into an aluminum DSC pan and hermetically seal it.
 - Heat the sample at a constant rate (e.g., $10^\circ\text{C}/\text{min}$) under a nitrogen purge.
 - Record the heat flow as a function of temperature.
- Expected Result: The absence of a sharp melting endotherm for the API confirms its amorphous state.[24] The presence of a single T_g , intermediate between the T_g s of the individual components, indicates a miscible, single-phase system. A higher T_g is generally associated with better physical stability.[24]

In Vitro Dissolution Testing

- Purpose: To evaluate the performance of the solid dispersion by measuring the rate and extent of drug release compared to the unformulated, crystalline API.[26]

- Methodology (Non-Sink Conditions):
 - Use a USP II (paddle) apparatus.
 - Fill vessels with a biorelevant medium (e.g., FaSSGF - Fasted State Simulated Gastric Fluid) to mimic in vivo conditions.[27]
 - Disperse an amount of SDD powder equivalent to the target dose into each vessel.
 - At predetermined time points (e.g., 5, 10, 15, 30, 60, 120 min), withdraw aliquots, filter immediately, and analyze the drug concentration using a validated HPLC method.
- Expected Result: The solid dispersion should exhibit a significantly faster dissolution rate and achieve a higher maximum concentration (supersaturation) compared to the crystalline API. [23][28] This demonstrates the formulation's potential to enhance oral bioavailability.

Part 5: Troubleshooting Common Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Low Product Yield	- Product sticking to the chamber walls.- Cyclone separation is inefficient for very fine particles.	- Optimize airflow dynamics; consider anti-static measures. [29]- Lower the atomizing gas flow to produce larger particles.- Ensure the outlet temperature is not too low, which can cause stickiness.
Nozzle Clogging	- Feed solution is too viscous or has undissolved solids.- Feed rate is too low, causing drying at the nozzle tip.	- Decrease solids concentration or switch to a lower viscosity solvent system. [29][30]- Filter the feed solution before spraying.- Increase the feed rate slightly.
High Residual Solvent	- Inefficient drying (inlet temperature too low or feed rate too high).- Droplets are too large.	- Increase the inlet temperature (while respecting material stability).[30]- Decrease the feed rate to allow more drying time.[29]- Increase atomizing gas pressure to reduce droplet size.
Product is Crystalline (from PXRD/DSC)	- Insufficiently rapid solvent evaporation.- Drug/SNAC/Polymer are not miscible.- Drug loading is too high.	- Increase the inlet temperature for faster drying.- Re-evaluate polymer and solvent selection to ensure miscibility.- Reduce the drug loading in the formulation.
Poor Dissolution Performance	- The formulation is not fully amorphous.- The chosen polymer is not hydrophilic enough or swells too slowly.	- Confirm amorphicity with PXRD/DSC.- Screen alternative, more hydrophilic polymers (e.g., switch from HPMC to Soluplus® or PVP).

Part 6: Conclusion

Spray drying is a robust and scalable technology for producing amorphous solid dispersions. [12][20] When combined with the permeation-enhancing capabilities of Salcaprozate Sodium, this formulation strategy offers a powerful platform for overcoming the bioavailability challenges of modern drug candidates. By systematically developing the formulation, optimizing critical process parameters, and conducting thorough physicochemical characterization, researchers can successfully engineer SNAC-based solid dispersions with enhanced solubility and improved potential for in vivo performance.

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